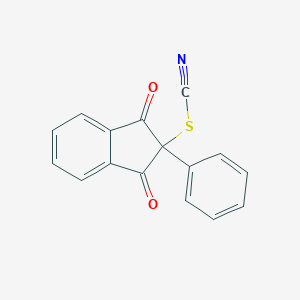
(1,3-Dioxo-2-phenylinden-2-yl) thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-Dioxo-2-phenylinden-2-yl) thiocyanate is an organic compound that belongs to the class of indane-1,3-dione derivatives This compound is characterized by the presence of a phenyl group, a thiocyanate group, and two keto groups attached to an indane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxo-2-phenylinden-2-yl) thiocyanate typically involves the thiocyanation of indane-1,3-dione derivatives. One common method is the reaction of indane-1,3-dione with phenyl isothiocyanate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
(1,3-Dioxo-2-phenylinden-2-yl) thiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles such as amines or alcohols.
Electrophilic Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base.
Electrophilic Substitution: Reagents like nitric acid for nitration or halogens for halogenation.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Formation of substituted indane-1,3-dione derivatives.
Electrophilic Substitution: Formation of nitrated or halogenated indane-1,3-dione derivatives.
Reduction: Formation of hydroxylated indane-1,3-dione derivatives.
Aplicaciones Científicas De Investigación
(1,3-Dioxo-2-phenylinden-2-yl) thiocyanate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1,3-Dioxo-2-phenylinden-2-yl) thiocyanate involves its interaction with various molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenyl and keto groups can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Indane-1,3-dione: A closely related compound with similar structural features but lacking the phenyl and thiocyanate groups.
Phenyl isothiocyanate: Contains the thiocyanate group but lacks the indane-1,3-dione scaffold.
2-Phenylindane-1,3-dione: Similar structure but without the thiocyanate group.
Uniqueness
(1,3-Dioxo-2-phenylinden-2-yl) thiocyanate is unique due to the presence of both the phenyl and thiocyanate groups attached to the indane-1,3-dione scaffold. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H9NO2S |
|---|---|
Peso molecular |
279.3 g/mol |
Nombre IUPAC |
(1,3-dioxo-2-phenylinden-2-yl) thiocyanate |
InChI |
InChI=1S/C16H9NO2S/c17-10-20-16(11-6-2-1-3-7-11)14(18)12-8-4-5-9-13(12)15(16)19/h1-9H |
Clave InChI |
UPWVPSNHRRCUBL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)SC#N |
SMILES canónico |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Benzyl-3-(4-nitrobenzoyl)-1-benzofuran-5-yl] benzoate](/img/structure/B273680.png)
![1,2-cyclohexanedione 1-[(4-fluorophenyl)hydrazone]](/img/structure/B273684.png)
![(2Z)-2-[(4-acetylphenyl)hydrazinylidene]cyclohexan-1-one](/img/structure/B273685.png)
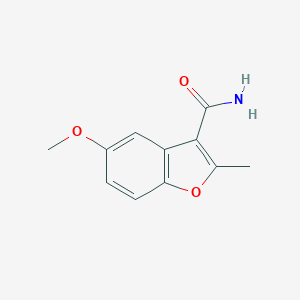
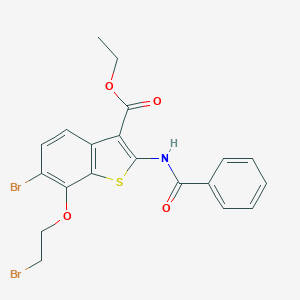
![1-(8-METHYL-1,2,3A,4,5,6-HEXAHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)-1-ETHANONE](/img/structure/B273690.png)
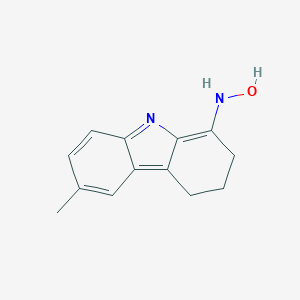
![Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate](/img/structure/B273697.png)
![methyl N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]carbamimidothioate](/img/structure/B273699.png)
![N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide](/img/structure/B273701.png)
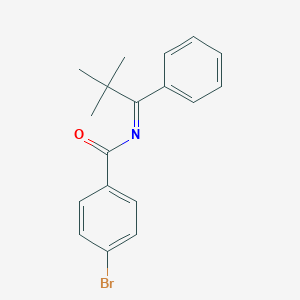
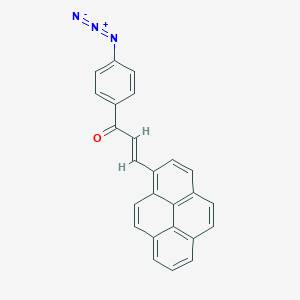
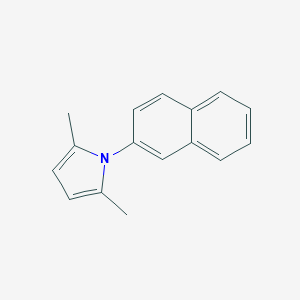
![N-(2-chlorophenyl)-4'-pentyl[1,1'-biphenyl]-4-carboxamide](/img/structure/B273709.png)
